2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring, each substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the furan and pyrimidine rings through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro or trifluoromethyl groups with other functional groups .
Scientific Research Applications
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(METHYL)PYRIMIDINE
- **2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(ETHYL)PYRIMIDINE
Uniqueness
The presence of the trifluoromethyl group in 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds that lack this functional group .
Properties
Molecular Formula |
C26H18ClF3N4O |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H18ClF3N4O/c1-15-5-9-17(10-6-15)23-22(27)24(18-11-7-16(2)8-12-18)34(33-23)25-31-19(20-4-3-13-35-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3 |
InChI Key |
DNMZWUPMTJCVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)C)Cl |
Origin of Product |
United States |
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